N-(2-ethylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHYLPHENYL)ACETAMIDE involves several steps, typically starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The benzenesulfonyl and phenyl groups are then introduced through nucleophilic aromatic substitution reactions, while the ethylphenyl group is added via standard acylation reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include sulfone derivatives, dihydroimidazole derivatives, and various substituted aromatic compounds .
Scientific Research Applications
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of functional materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes such as carbonic anhydrase IX. This enzyme is involved in regulating pH levels within cells, and its inhibition can lead to disrupted cellular processes and apoptosis in cancer cells . The benzenesulfonyl group plays a crucial role in binding to the enzyme’s active site, while the imidazole ring interacts with other molecular targets to enhance the compound’s overall efficacy .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives with varying substituents, such as:
- 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHYLPHENYL)ACETAMIDE
- 2-{[4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHYLPHENYL)ACETAMIDE
These compounds share the imidazole core and benzenesulfonyl group but differ in the substituents attached to the phenyl ring.
Properties
Molecular Formula |
C25H23N3O3S2 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O3S2/c1-2-18-11-9-10-16-21(18)26-22(29)17-32-24-25(33(30,31)20-14-7-4-8-15-20)28-23(27-24)19-12-5-3-6-13-19/h3-16H,2,17H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
LWNDKZLRVTVPSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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